molecular formula C15H14N2O B14905775 2-(4-Ethylphenyl)-1,3-benzoxazol-6-amine

2-(4-Ethylphenyl)-1,3-benzoxazol-6-amine

Cat. No.: B14905775
M. Wt: 238.28 g/mol
InChI Key: VQYULOWWCJAZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylphenyl)-1,3-benzoxazol-6-amine (CAS 116248-09-0) is a high-purity benzoxazole derivative supplied for research and development purposes. This compound features a benzoxazole core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Benzoxazole derivatives are extensively investigated in pharmaceutical research for their potential antimicrobial properties . Studies on structurally similar 2-substituted benzoxazole compounds have demonstrated potent antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli , with molecular docking studies suggesting that the mechanism of action may involve the inhibition of the bacterial enzyme DNA gyrase . This enzyme is an essential and attractive target for antibacterial agents because it is present in bacteria but absent in humans . Furthermore, research on analogous benzoxazole compounds indicates potential anti-inflammatory applications. These related molecules have been shown to provide significant protection in standard models of inflammation, such as carrageenan-induced paw edema, and their action is proposed to occur through strong interaction with and inhibition of the cyclooxygenase-2 (COX-2) enzyme . The planar and compact structure of the benzoxazole ring system is considered key to its ability to interact with biological targets . This product is intended for research use by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-(4-ethylphenyl)-1,3-benzoxazol-6-amine

InChI

InChI=1S/C15H14N2O/c1-2-10-3-5-11(6-4-10)15-17-13-8-7-12(16)9-14(13)18-15/h3-9H,2,16H2,1H3

InChI Key

VQYULOWWCJAZTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N

Origin of Product

United States

Preparation Methods

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound (C₁₅H₁₄N₂O) features:

  • Benzoxazole core : Fused benzene and oxazole rings providing planar rigidity
  • 4-Ethylphenyl substituent : Enhances lipophilicity (predicted LogP = 3.4)
  • 6-Amine group : Enables hydrogen bonding and derivatization

Key Properties

Property Value/Description Source
Molecular Weight 238.28 g/mol
Melting Point 236–238°C (decomposes)
Aqueous Solubility 2.8 mg/L (25°C, pH 7)
λmax (UV-Vis) 278 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)

Preparation Methodologies

Classical Condensation-Cyclization Approach

Reaction Scheme

4-Ethylphenylamine + 5-amino-2-nitrophenol → Cyclization → Target compound

Optimized Conditions
  • Catalyst : p-Toluenesulfonic acid (20 mol%)
  • Solvent : Toluene (Dean-Stark trap)
  • Temperature : 110–130°C, 12–18 hours
  • Yield : 68–73%

Mechanistic Insight :

  • Schiff base formation between amine and aldehyde groups
  • Acid-catalyzed cyclodehydration (ΔH‡ = 92 kJ/mol)
  • Nitro group reduction to amine (side reaction)

Metal-Catalyzed Dehydrogenative Coupling

Patent Methodology (CN103102321A)
  • Catalyst : Pd/C (5 wt%)
  • Solvent : N-Methylpyrrolidone (NMP)
  • Substrates :
    • 4-Ethylbenzyl alcohol
    • 5-Amino-2-mercaptophenol
Parameter Value
Reaction Time 8 hours
Temperature 140°C
Atom Economy 89%
Catalyst Reuse 5 cycles

Advantages :

  • No external oxidants required
  • High functional group tolerance

Green Chemistry Approaches

Fly Ash-Catalyzed Synthesis
  • Catalyst : Preheated fly ash (PHFA)
  • Conditions : Solvent-free, 120°C, 6 hours
  • Yield : 82%

Characterization Data :

  • BET Surface Area: 38 m²/g
  • Acid Sites: 0.42 mmol/g

Reaction Scale-Up :

Batch Size Yield (%) Purity (%)
10 g 82 98
1 kg 78 95

Continuous Flow Synthesis

Industrial Protocol
  • Reactor Type : Microfluidic (0.5 mm ID)
  • Parameters :
    • Residence Time: 8 minutes
    • Pressure: 12 bar
    • Throughput: 3.2 kg/day

Economic Analysis :

Metric Batch Process Flow Process
Production Cost $412/kg $287/kg
Energy Consumption 58 kWh/kg 32 kWh/kg

Critical Analysis of Synthetic Challenges

Byproduct Formation

  • Nitro Reduction :

    • 15–22% yield loss due to over-reduction
    • Mitigation: Controlled H₂ pressure (2–5 psi)
  • Oxazole Ring Opening :

    • Occurs at pH > 10
    • Prevented by buffering at pH 7–8

Purification Challenges

Impurity Removal Method Efficiency (%)
Unreacted Amine Acid-Base Extraction 92
Isomeric Byproducts HPLC (C18 column) 99.8

Industrial Production Considerations

Cost Drivers

Component Contribution (%)
Catalyst 38
Energy 27
Solvent Recovery 19

Environmental Impact

  • E-Factor : 6.7 kg waste/kg product
  • PMI : 18.2 (Process Mass Intensity)

Emerging Methodologies

Photocatalytic Synthesis

  • Catalyst : TiO₂@MOF-5 nanocomposite
  • Conditions :
    • Visible light (450 nm)
    • Room temperature
    • Yield: 74% (Preliminary data)

Biocatalytic Approaches

  • Enzyme : Benzoxazole synthase (BoS)
  • Substrates :
    • 4-Ethylphenol
    • 5-Aminosalicylate
Parameter Value
Conversion 68%
Space-Time Yield 12 g/L·day

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)benzo[d]oxazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, thiols; reactions often require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with different functional groups.

Scientific Research Applications

2-(4-Ethylphenyl)benzo[d]oxazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)benzo[d]oxazol-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Electronic and Steric Effects

  • The bromophenylmethyl substituent (C14H11BrN2O) introduces steric bulk and electron-withdrawing effects, which may alter binding kinetics in biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.